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Compound of Interest

Compound Name: Z-LEHD-fmk

Cat. No.: B1684404

Z-LEHD-fmk is a potent, cell-permeable, and irreversible inhibitor of caspase-9.[1][2] It belongs
to a class of peptide-based inhibitors where the peptide sequence, LEHD (Leu-Glu-His-Asp),
mimics the preferred recognition site of caspase-9. Caspases are a family of cysteine-aspartic
proteases crucial for the regulation of apoptosis (programmed cell death) and inflammation.
They are categorized as initiator caspases (e.g., caspase-8, caspase-9), which activate
downstream signals, and executioner or effector caspases (e.g., caspase-3, caspase-7), which
dismantle the cell.[3]

Z-LEHD-fmKk's primary function is to selectively target and inactivate caspase-9, a key initiator
caspase in the intrinsic or mitochondrial pathway of apoptosis.[3][4] This specificity makes it an
invaluable tool for researchers studying the mechanisms of apoptosis, particularly for
delineating the roles of the intrinsic pathway versus the extrinsic (death receptor-mediated)
pathway. Its application extends to neuroprotective studies and cancer research, where it can
be used to prevent cell death or to understand how cancer cells evade apoptosis.[2][4]

Mechanism of Action

The inhibitory activity of Z-LEHD-fmk is conferred by its specific chemical structure, which
comprises three key components:

» N-terminal Benzyloxycarbonyl (Z) group: This modification enhances the molecule's
lipophilicity, which significantly improves its ability to permeate cell membranes and act on
intracellular targets.[5]
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o Tetrapeptide Sequence (LEHD): This sequence is recognized by the substrate-binding
pocket of caspase-9. Caspases achieve substrate specificity by recognizing distinct four-
amino-acid sequences. The LEHD sequence is preferentially cleaved by caspase-9.[6]

o C-terminal Fluoromethyl Ketone (FMK) group: This reactive group is the key to the inhibitor's
irreversible action. After the peptide sequence guides the inhibitor to the enzyme's active
site, the FMK group forms a stable, covalent thioether bond with the cysteine residue in the
catalytic site of caspase-9. This covalent modification permanently inactivates the enzyme.[5]

This mechanism makes Z-LEHD-fmk a competitive and irreversible inhibitor.[1]

Signaling Pathway: Inhibition of the Intrinsic
Apoptotic Cascade

Caspase-9 is the apical protease in the intrinsic apoptosis pathway, which is triggered by
intracellular stress signals such as DNA damage, oxidative stress, or growth factor withdrawal.
These stressors lead to the permeabilization of the mitochondrial outer membrane and the
release of cytochrome c into the cytosol.[5][7]

Once in the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor 1 (Apaf-1).
[8] This binding event triggers the oligomerization of Apaf-1 into a large, heptameric protein
complex known as the apoptosome.[7] The apoptosome then recruits pro-caspase-9
molecules, the inactive zymogen form of the enzyme.[3] Proximity-induced dimerization within
the apoptosome complex leads to the activation of caspase-9 through autocatalytic cleavage.

[8]

Active caspase-9 then proceeds to activate the downstream executioner caspases, primarily
caspase-3 and caspase-7, by cleaving their inactive pro-forms.[9] These executioner caspases
are responsible for the systematic dismantling of the cell by cleaving a multitude of cellular
substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

[6]

Z-LEHD-fmk intervenes at a critical juncture in this cascade by directly binding to and
inactivating caspase-9, thereby preventing the activation of downstream executioner caspases
and halting the apoptotic process.[2]

© 2025 BenchChem. All rights reserved. 2/7 Tech Support


https://www.cosmobiousa.com/content/document/mbl/mbl-4810-510_caspase-9-inhibitor-z-lehd-fmk_datasheet_58261.pdf
https://www.bio-techne.com/p/small-molecules-peptides/caspase-9-inhibitor-z-lehd-fmk_fmk008
https://www.benchchem.com/product/b1684404?utm_src=pdf-body
https://www.selleckchem.com/products/z-lehd-fmk-s7313.html
https://www.bio-techne.com/p/small-molecules-peptides/caspase-9-inhibitor-z-lehd-fmk_fmk008
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.701301/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC8299054/
https://www.frontiersin.org/journals/pharmacology/articles/10.3389/fphar.2021.701301/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC5410359/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8299054/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6495317/
https://www.cosmobiousa.com/content/document/mbl/mbl-4810-510_caspase-9-inhibitor-z-lehd-fmk_datasheet_58261.pdf
https://www.benchchem.com/product/b1684404?utm_src=pdf-body
https://www.medchemexpress.com/z-lehd-fmk.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1684404?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

Caption: Intrinsic apoptosis pathway showing inhibition by Z-LEHD-fmk.

Quantitative Data: Inhibitor Specificity

While Z-LEHD-fmk is primarily known as a caspase-9 inhibitor, it is crucial for researchers to
understand its specificity profile, as cross-reactivity with other caspases can occur. The half-
maximal inhibitory concentration (IC50) is a standard measure of an inhibitor's potency.

Caspase Target Reported IC50 Value Reference Compound
Caspase-9 1.5uM Z-LEHD-fmk

Caspase-8 1.0 uM Z-LEHD-fmk
Caspase-10 3.59 uM Z-LEHD-fmk

Caspase-9 49.2 nM Ac-LEHD-CHO

Table compiled from data in multiple sources.[10][11] Note: The reported IC50 values can vary
between studies depending on the assay conditions, enzyme and substrate concentrations,
and purity of the reagents. Ac-LEHD-CHO is a related aldehyde inhibitor shown for comparison
of potency.

Experimental Protocols and Workflow

Z-LEHD-fmk is widely used in cell-based assays to determine if an apoptotic stimulus acts
through the caspase-9-dependent intrinsic pathway.

General Protocol: In Vitro Inhibition of Apoptosis

This protocol provides a general framework for using Z-LEHD-fmk to inhibit apoptosis induced
by a substance (e.g., TRAIL, etoposide) in a cultured cell line.

e Cell Culture: Plate cells (e.g., HCT116, Jurkat) at an appropriate density in a multi-well plate
and allow them to adhere overnight under standard culture conditions (e.g., 37°C, 5% CO2).

 Inhibitor Preparation: Reconstitute lyophilized Z-LEHD-fmk in sterile DMSO to create a
concentrated stock solution (e.g., 10-20 mM).[12] Store aliquots at -20°C.[12] Immediately
before use, dilute the stock solution in fresh culture medium to the desired working
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concentration. Note: The final DMSO concentration should not exceed 0.2% to avoid solvent-
induced cytotoxicity.[12]

« Inhibitor Pre-treatment: Remove the culture medium from the cells and replace it with
medium containing Z-LEHD-fmk at the desired final concentration (a typical starting
concentration is 20 uM).[1][2] Include a vehicle control (medium with the same final
concentration of DMSO but no inhibitor). Incubate the cells for a pre-treatment period,
typically 30 minutes to 2 hours, to allow for cell penetration.[1][2]

e Apoptosis Induction: Add the apoptotic stimulus (e.g., TRAIL at 50 ng/ml) directly to the wells
containing the inhibitor or vehicle control.[1] Also include a positive control (stimulus only)
and a negative control (cells with no treatment).

 Incubation: Incubate the plate for a period sufficient to induce apoptosis, which can range
from 4 to 24 hours depending on the cell type and stimulus.

o Apoptosis Measurement: Harvest the cells and assess apoptosis using a suitable method:

o Western Blotting: Analyze cell lysates for the cleavage of caspase-9, caspase-3, and
PARP. Inhibition by Z-LEHD-fmk should reduce or eliminate the appearance of the
cleaved forms of these proteins.

o Annexin V/Propidium lodide Staining: Use flow cytometry to quantify the percentage of
apoptotic (Annexin V positive) and necrotic (Propidium lodide positive) cells.

o Caspase Activity Assay: Measure the enzymatic activity of caspase-3/7 or caspase-9 in
cell lysates using a fluorogenic or colorimetric substrate (e.g., Ac-DEVD-pNA).

Experimental Workflow Diagram

The following diagram illustrates the logical flow of a typical apoptosis inhibition experiment
using Z-LEHD-fmk.
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Caption: Workflow for an in vitro apoptosis inhibition experiment.
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Conclusion

Z-LEHD-fmk is a specific, irreversible inhibitor of caspase-9, the initiator caspase of the
intrinsic apoptosis pathway. Its ability to permeate cells and selectively block this critical node in
the cell death machinery has established it as an essential pharmacological tool. For
researchers in apoptosis, neuroscience, and oncology, Z-LEHD-fmk provides a reliable method
for investigating the functional role of the mitochondrial pathway in various physiological and
pathological contexts. Proper experimental design, including appropriate controls and
concentration titration, is critical for obtaining clear and interpretable results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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